molecular formula C7H6N4O B13256652 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one

4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13256652
M. Wt: 162.15 g/mol
InChI Key: GQQVNEWQOBVZFN-UHFFFAOYSA-N
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Description

4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a versatile dihydropyridopyrimidine scaffold of significant interest in medicinal chemistry and drug discovery research. Its structural similarity to purine bases allows it to interact effectively with various enzymatic targets, particularly protein kinases . This compound serves as a critical synthetic intermediate for constructing diverse chemical libraries. Its primary research value lies in its role as a precursor for the development of potent and selective kinase inhibitors . The C4 amino group on the pyrimidine ring is a key functionalization site, enabling researchers to introduce diverse chemical substituents via cross-coupling reactions to explore structure-activity relationships and optimize target affinity . This compound is a privileged scaffold for designing inhibitors targeting receptor-interacting protein kinase-2 (RIPK2) , tyrosine kinases like ZAP-70 , and cyclin-dependent kinases (CDKs) . These research applications are crucial for investigating novel therapeutics in areas such as oncology, inflammatory diseases, and autoimmune disorders. This product is provided for research purposes and is not intended for diagnostic or therapeutic use. Proper safety protocols must be followed for the handling and storage of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-amino-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C7H6N4O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h1-3H,(H3,8,9,10,11,12)

InChI Key

GQQVNEWQOBVZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=NC(=C21)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 7h,8h Pyrido 2,3 D Pyrimidin 7 One and Its Analogues

General Synthetic Strategies for Pyrido[2,3-d]pyrimidin-7-one Scaffold Construction

The formation of the pyrido[2,3-d]pyrimidin-7-one core can be broadly categorized into two primary retrosynthetic disconnections: those that build the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) and those that form the pyrimidine ring from a functionalized pyridine precursor. nih.govnuph.edu.ua

Cyclization Approaches from Preformed Pyrimidine Rings

A prevalent strategy for the synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold involves the annulation of a pyridine ring onto a suitably functionalized pyrimidine. This approach typically utilizes 4-aminopyrimidine (B60600) derivatives bearing a reactive group at the 5-position. mdpi.com

One common method starts with a 4-amino-5-bromopyrimidine. This intermediate can undergo palladium-catalyzed coupling reactions with various partners to introduce the necessary carbon framework for the subsequent intramolecular cyclization to form the pyridone ring. nih.gov

Alternatively, a 4-aminopyrimidine substituted at the C5 position with a carbon-based functional group such as an aldehyde, ester, or nitrile can be employed. mdpi.com For instance, a 4-chloro-5-formylpyrimidine can be reacted with a primary amine to form an enamine intermediate, which then undergoes intramolecular cyclization to yield the pyrido[2,3-d]pyrimidin-7-one core. This method has been successfully used in the synthesis of 4-chloro substituted pyridopyrimidines, where the chloro group can be later substituted by various nucleophiles. nih.gov

Another example involves the condensation of a nitrile-substituted pyrimidine with a reagent like diethyl malonate in the presence of a base such as sodium ethoxide. nih.gov This reaction constructs the pyridone ring, leading to the formation of a 5-amino substituted pyrido[2,3-d]pyrimidin-7-one.

A summary of representative cyclization approaches from preformed pyrimidine rings is presented in the table below.

Starting PyrimidineReagents and ConditionsResulting Scaffold
5-Bromo-2,4-dichloropyrimidine1. Cyclopentylamine; 2. Crotonic acid, Pd catalyst4-Chloro-pyrido[2,3-d]pyrimidin-7-one derivative
4-Chloro-5-formylpyrimidinePrimary amine, base4-Chloro-pyrido[2,3-d]pyrimidin-7-one
4-Amino-5-cyanopyrimidineDiethyl malonate, Na/EtOH5-Amino-pyrido[2,3-d]pyrimidin-7-one

Cyclization Approaches from Preformed Pyridine Rings

An alternative and equally important strategy involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted pyridine or pyridone ring. nuph.edu.ua This approach often starts with 2-aminonicotinic acid derivatives or related compounds.

For example, 2-aminonicotinonitriles can be acylated or thioacylated, followed by an intramolecular heterocyclization to afford the pyrido[2,3-d]pyrimidin-7-one scaffold. rsc.orgrsc.org The reaction of 2-aminopyridine (B139424) derivatives with reagents like triethyl orthoformate and a primary amine in a one-pot reaction can also lead to the formation of 4-aminopyrido[2,3-d]pyrimidines. mdpi.comsciforum.net

Furthermore, substituted 2-chloropyridines can react with guanidine (B92328) systems to construct the 4-aminopyrimidine ring. nih.gov This method is particularly useful for introducing the 4-amino group directly during the scaffold construction. The treatment of functionalized pyridones with guanidine affords 4-amino-pyrido[2,3-d]pyrimidines in good yields. nih.gov

The table below summarizes key examples of cyclization approaches starting from preformed pyridine rings.

Starting PyridineReagents and ConditionsResulting Scaffold
2-AminonicotinonitrileAcid chloride/pyridine or Carbon disulfide2-Substituted-pyrido[2,3-d]pyrimidin-4-one
3-Cyano-2-aminopyridineTriethyl orthoformate, Primary amine4-Amino-pyrido[2,3-d]pyrimidine
Functionalized 2-chloropyridine/pyridoneGuanidine4-Amino-pyrido[2,3-d]pyrimidin-7-one

Targeted Synthesis of 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one Derivatives

The synthesis of specifically this compound and its derivatives often requires dedicated strategies for the introduction and diversification of the 4-amino functional group.

Introduction of the 4-Amino Functional Group

The 4-amino group can be introduced either during the construction of the heterocyclic core or by functional group interconversion on a preformed pyrido[2,3-d]pyrimidine (B1209978) ring. As mentioned previously, the reaction of appropriately substituted pyridines with guanidine is a direct method for installing the 4-amino functionality during the pyrimidine ring formation. nih.gov

Alternatively, a common precursor is a 4-chloro-pyrido[2,3-d]pyrimidin-7-one. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can be readily displaced by ammonia (B1221849) or a primary amine to yield the corresponding 4-amino derivative. nih.gov This two-step sequence, involving the synthesis of the 4-chloro intermediate followed by amination, is a versatile and widely used approach.

Nucleophilic Substitution Reactions for Diversification (e.g., Halogen Substitution)

The reactivity of halogens, particularly at the C4 position of the pyrido[2,3-d]pyrimidine ring system, provides a powerful tool for the diversification of these scaffolds. The electron-withdrawing nature of the fused pyrimidine ring and the pyridine nitrogen atom activates the C4 position towards nucleophilic attack. youtube.com

A 4-chloro or 4-iodo-pyrido[2,3-d]pyrimidin-7-one can serve as a versatile intermediate for the introduction of a wide array of substituents. mdpi.com These halogenated precursors can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, including:

N-nucleophiles: Ammonia, primary and secondary amines, and anilines to introduce diverse amino groups.

O-nucleophiles: Alkoxides and phenoxides to form ether linkages.

S-nucleophiles: Thiolates to generate thioethers.

This strategy allows for the systematic modification of the C4 position to explore structure-activity relationships. mdpi.com Furthermore, these halo-derivatives can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, further expanding the accessible chemical space. mdpi.com

4-Halo PrecursorNucleophile/Reaction TypeProduct
4-Chloro-pyrido[2,3-d]pyrimidin-7-oneAmmonia/Primary Amine (SNAr)4-Amino-pyrido[2,3-d]pyrimidin-7-one
4-Iodo-pyrido[2,3-d]pyrimidin-7-oneArylboronic acid (Suzuki Coupling)4-Aryl-pyrido[2,3-d]pyrimidin-7-one
4-Chloro-pyrido[2,3-d]pyrimidin-7-oneTerminal alkyne (Sonogashira Coupling)4-Alkynyl-pyrido[2,3-d]pyrimidin-7-one
4-Chloro-pyrido[2,3-d]pyrimidin-7-oneArylamine (Buchwald-Hartwig Coupling)4-(Arylamino)-pyrido[2,3-d]pyrimidin-7-one

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for the construction of complex heterocyclic scaffolds like pyrido[2,3-d]pyrimidines. nuph.edu.uaresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, often with high bond-forming efficiency and operational simplicity.

One notable example is the three-component reaction of an aldehyde, an aminopyrimidine (such as 2,6-diaminopyrimidin-4(3H)-one), and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or tetronic acid). researchgate.net This approach allows for the rapid assembly of the pyrido[2,3-d]pyrimidine core. For instance, a microwave-assisted, one-pot reaction between methyl acrylate, malononitrile, and phenyl guanidine has been reported to produce 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in good yields. mdpi.com

Another MCR involves the reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions to synthesize 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.comsciforum.net These methods offer significant advantages in terms of reduced reaction times, simplified workup procedures, and the ability to generate diverse libraries of compounds from readily available starting materials.

ComponentsConditionsProduct Type
Aldehyde, 2,6-Diaminopyrimidin-4(3H)-one, MalononitrileVarious catalysts, often in aqueous media4-Amino-5-aryl-pyrido[2,3-d]pyrimidine derivatives
Methyl acrylate, Malononitrile, Phenyl guanidineMicrowave, dry methanol4-Amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary amineSolvent-free, heat4-Substituted aminopyrido[2,3-d]pyrimidines

Advanced Synthetic Techniques and Catalyst Systems

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of this compound and its analogues. These include metal-catalyzed coupling reactions, strategies for controlling chemo- and regioselectivity, and the development of novel catalyst systems.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds. tandfonline.commdpi.com This reaction has been effectively employed in the synthesis of substituted pyridopyrimidines.

An eco-friendly and efficient route for the synthesis of substituted pyridopyrimidines involves a Suzuki-Miyaura coupling reaction of 4-methylsulfanylpyrido[3,2-d]pyrimidines with various boronic acids under microwave irradiation. tandfonline.com This method provides a rapid and effective way to introduce aryl or heteroaryl substituents at specific positions of the pyridopyrimidine core.

Furthermore, a regioselective palladium-catalyzed Suzuki-Miyaura coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines has been developed. researchgate.netacademie-sciences.fr This strategy allows for the selective functionalization of the pyridopyrimidine scaffold at different positions by exploiting the differential reactivity of the halogen atoms, leading to the synthesis of 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines. researchgate.netacademie-sciences.fr The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling in Pyridopyrimidine Synthesis

Starting MaterialCoupling PartnerCatalyst/ConditionsProductReference
4-Methylsulfanylpyrido[3,2-d]pyrimidineArylboronic acidPd(0), MicrowaveSubstituted pyridopyrimidine tandfonline.com
2,4,6-Trihalogenopyrido[2,3-d]pyrimidine(Het)aryl boronic acidPd(PPh₃)₄, K₂CO₃, Toluene, 110 °C2,4,6-Trisubstituted pyrido[2,3-d]pyrimidine researchgate.netacademie-sciences.fr

The development of chemo- and regioselective synthetic methods is crucial for the efficient construction of complex molecules like this compound and its analogues, as it allows for the selective reaction of one functional group in the presence of others.

A regioselective three-component reaction has been demonstrated for the synthesis of pyrimidine-fused tetrahydropyridines. This reaction involves α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils in the presence of FeCl₃·6H₂O as a catalyst under microwave irradiation. nih.govresearchgate.net The methodology offers operational simplicity, short reaction times, and good-to-moderate yields of regioselective products. nih.govresearchgate.net

Another strategy for achieving regioselectivity is through the careful choice of starting materials and reaction conditions. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be approached by constructing the pyridone ring from a preformed pyrimidine. nih.gov The nature and position of substituents on the initial pyrimidine ring direct the cyclization to yield the desired regioisomer. nih.gov

The use of novel catalyst systems can offer advantages such as improved reaction efficiency, milder reaction conditions, and easier catalyst recovery and reuse.

Brønsted acidic ionic liquids have been successfully employed as efficient and reusable catalysts for the synthesis of various heterocyclic compounds. researchgate.netscilit.com These ionic liquids can act as both the catalyst and the reaction medium, often allowing for solvent-free conditions. researchgate.net For example, N-methyl-2-pyrrolidonium hydrogen sulfate (B86663) has been used as a Brønsted acidic ionic liquid catalyst for the one-pot synthesis of substituted imidazoles in excellent yields. researchgate.net While direct application to this compound is not explicitly detailed in the provided context, the principle of using such catalysts for the synthesis of nitrogen-containing heterocycles is well-established. scilit.comresearchgate.net

Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) is another efficient and heterogeneous catalyst used in organic synthesis. researchgate.netresearchgate.net It has been utilized for the three-component coupling of aldehydes, malononitrile, and thiophenols to produce highly substituted pyridines in high yields at room temperature. researchgate.net This solid-supported catalyst is inexpensive, easy to handle, and allows for simple workup procedures. researchgate.netresearchgate.net The strongly basic nature of KF/Al₂O₃ can replace the need for organic bases in reactions. researchgate.net

In addition to the more common synthetic routes, other cyclization protocols have been explored for the formation of the pyrido[2,3-d]pyrimidine scaffold.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been mentioned as a miscellaneous protocol for the synthesis of the pyrido[2,3-d]pyrimidine-7(8H)-one scaffold. nih.gov Specifically, a reaction between diethyl acetylenedicarboxylate (B1228247) and a 6-amino-4-oxopyrimidine ring has been reported, although it proceeds with a very low yield of 1%. nih.gov The hetero-Diels-Alder reaction, involving 1-azadiene derivatives, is another approach for the synthesis of pyridine rings. rsc.org

Photochemical cyclization represents another, albeit less common, method. The photochemical cyclization of N-(pyrimidin-4-yl)methacrylamide has been reported to yield the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.gov However, this method also suffers from a low yield of 21%. nih.gov Photochemical cyclizations, in general, offer a way to access various heterocyclic structures under mild conditions. chim.it

Molecular Design and Structure Activity Relationship Sar Studies of 4 Amino 7h,8h Pyrido 2,3 D Pyrimidin 7 One Derivatives

Rational Design Principles for Pyrido[2,3-d]pyrimidin-7-one-Based Ligands

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity. nih.govnih.gov Its design as a kinase inhibitor is primarily based on its function as a bioisostere of the adenine (B156593) ring of ATP. The nitrogen atoms at positions 1, 3, and the amino group at C4 can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition. researchgate.net

Rational design strategies focus on modifying the core scaffold at several key positions (C2, C4, C5, C6, and N8) to achieve both high potency and selectivity for a specific kinase target. mdpi.com The core principle is to introduce substituents that can exploit unique features of the target kinase's active site, such as hydrophobic pockets, charged residues, or the gatekeeper residue, which controls access to a deeper pocket. By optimizing these interactions, researchers can fine-tune the compound's activity profile, enhancing its efficacy against the desired target while minimizing off-target effects. tandfonline.comnih.gov This approach has been successfully used to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFr), and Receptor-Interacting Protein Kinase-2 (RIPK2). nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the pyrido[2,3-d]pyrimidin-7-one scaffold. Modifications at the pyrimidine (B1678525) and pyridine (B92270) moieties, as well as the N8-position, have profound effects on potency and selectivity. tandfonline.comnuph.edu.ua

The 4-amino group is a cornerstone of the inhibitory activity for many pyrido[2,3-d]pyrimidin-7-one derivatives. This group typically acts as a primary hydrogen bond donor, forming one or more crucial hydrogen bonds with the backbone carbonyl groups of the hinge region in the ATP-binding site of kinases. This interaction mimics the binding of the adenine portion of ATP and is often essential for anchoring the inhibitor in the active site, thereby ensuring potent inhibition. The presence and orientation of this amino group are critical for maintaining the binding mode necessary for high-affinity interaction with the target enzyme.

The pyrimidine ring offers two key positions for modification: C2 and C4.

C2-Position: This position is frequently substituted to enhance potency and modulate selectivity. A wide range of substituents, particularly nitrogen-based groups like anilines or aminopyridines, have been explored. nih.gov For instance, the introduction of a 2-aminopyridine (B139424) side chain was instrumental in developing potent and selective CDK4/6 inhibitors. tandfonline.com These substituents can occupy a hydrophobic pocket adjacent to the hinge region, and their specific nature can be tailored to fit the unique topology of the target kinase.

C4-Position: While the 4-amino group is often crucial, its substitution or replacement can lead to novel activities. Historically, the chemical diversity at C4 has been limited to amino, hydrogen, or small alkyl groups due to synthetic challenges. mdpi.com However, recent advances in cross-coupling reactions have enabled the introduction of a much wider array of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, and aryl groups. mdpi.com This expanded diversity has led to the discovery of inhibitors for new targets, such as ZAP-70, which were not effectively targeted by traditional 4-amino derivatives. mdpi.com

Table 1: SAR Summary for Substitutions at the Pyrimidine Moiety (C2 & C4)

PositionSubstituent TypeGeneral Effect on ActivityTarget Examples
C2 Nitrogen-based (e.g., anilines, aminopyridines)Often increases potency and selectivityCDK4/6, Abl
[4-(diethylamino)butyl]amino side chainEnhanced potency and bioavailabilityFGFr, PDGFr
C4 Amino (unsubstituted)Key hydrogen bonding, essential for many kinasesVarious Kinases
N-aryl, O-aryl, S-aryl, arylCan confer novel selectivityZAP-70

The pyridine portion of the scaffold provides further opportunities for optimization, primarily at the C5 and C6 positions.

C5-Position: Substitutions at this position can significantly influence selectivity. A notable example is the introduction of a methyl group at C5, which was found to confer excellent selectivity for CDK4 over other related kinases. This highlights how a small modification can exploit subtle differences between kinase active sites.

C6-Position: This position often accommodates larger, hydrophobic groups, typically aryl substituents, which can project into a larger hydrophobic region of the ATP-binding site. The nature of this aryl group is critical for both potency and selectivity. For example, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety dramatically shifted the selectivity profile, resulting in a highly selective inhibitor of FGFr. nih.gov

Table 2: SAR Summary for Substitutions at the Pyridine Moiety (C5 & C6)

PositionSubstituent TypeGeneral Effect on ActivityTarget Example
C5 MethylConfers high selectivityCDK4
C6 2,6-DichlorophenylGood general potencyVarious Kinases
C6 3',5'-DimethoxyphenylHigh selectivityFGFr
C6 Phenyl groupCommon substituent, contributes to potencyVarious Kinases

The N8 position of the pyridone ring is another site for modification that can influence the compound's properties. In many derivatives, particularly those with a C5-C6 double bond, this position is often substituted with a small alkyl group, such as methyl. mdpi.com For the saturated 5,6-dihydropyrido[2,3-d]pyrimidin-7-one analogs, the N8 position is frequently left unsubstituted (N8-H). mdpi.com These modifications can affect the planarity of the ring system and the orientation of other substituents, thereby subtly influencing the binding affinity and pharmacokinetic properties of the molecule.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical components of the structure-activity relationship for pyrido[2,3-d]pyrimidin-7-one derivatives. As these molecules are designed to fit precisely into the highly structured ATP-binding pocket of kinases, their conformational preferences and stereochemical properties directly impact their biological activity. aip.orgresearchgate.net

Molecular modeling techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are employed to understand the optimal conformation for binding. aip.orgresearchgate.netjapsonline.com These studies reveal that the bicyclic core must adopt a relatively planar conformation to establish the key hydrogen bonds with the kinase hinge region. The substituents, however, must be oriented correctly to engage with specific hydrophobic and hydrophilic pockets. Docking studies can predict the appropriate binding orientations and conformations of these inhibitors within the active site. nih.govaip.orgnih.gov

The steric bulk and electronic properties of substituents play a significant role. For instance, 3D-QSAR models have shown that bulky substituents may be favored in some regions of the molecule but disfavored in others, where they might cause a steric clash with amino acid residues. aip.orgresearchgate.net Similarly, the electrostatic potential across the molecule is vital; electropositive groups may be required in one area to interact with a negatively charged residue, while an electronegative group might be needed elsewhere. aip.org These theoretical models help rationalize the observed SAR and guide the design of new derivatives with improved potency by ensuring an optimal fit and favorable interactions with the target enzyme. researchgate.net

Combinatorial Chemistry and Library Design for SAR Elucidation

Combinatorial chemistry and the design of focused compound libraries are powerful strategies for systematically exploring the structure-activity relationships (SAR) of 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one derivatives. These approaches involve the synthesis of a large number of structurally related analogs by systematically varying substituents at different positions on the core scaffold. This allows researchers to efficiently map the chemical space around the core structure and identify key molecular features that govern biological activity and selectivity.

The pyrido[2,3-d]pyrimidin-7-one scaffold is well-suited for library design, offering multiple points for diversification. Key positions for modification typically include the C2, C4, C6, and N8 positions, allowing for a comprehensive exploration of how different functional groups impact target engagement. nih.gov Synthetic strategies are often designed to be convergent, where a common intermediate is prepared and then reacted with a diverse set of building blocks to generate the final library of compounds.

An early example of this approach involved the screening of a compound library which led to the identification of a novel series of ATP-competitive pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. nih.gov The initial lead compound from this screening, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was found to be a broadly active inhibitor of several tyrosine kinases. nih.gov Subsequent focused library synthesis was performed to explore the SAR and improve potency and selectivity. This led to the discovery that introducing a [4-(diethylamino)butyl]amino side chain at the C2-position enhanced potency, while replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase. nih.gov

Table 1. SAR of Key Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors nih.gov
CompoundC2-SubstituentC6-SubstituentN7-SubstituentPDGFr IC₅₀ (µM)FGFr IC₅₀ (µM)EGFr IC₅₀ (µM)c-src IC₅₀ (µM)
4b-NH₂2,6-dichlorophenyl-C(O)NH-tert-butyl1.110.130.450.22
6c-NH(CH₂)₄N(C₂H₅)₂2,6-dichlorophenyl-C(O)NH-tert-butylData not availableData not availableData not availableData not available
4e-NH₂3,5-dimethoxyphenyl-C(O)NH-tert-butyl>500.060>50>50

More recent studies have employed library design to develop inhibitors for other targets, such as the Son of Sevenless homolog 1 (SOS1). nih.gov In one such study, a series of new SOS1 inhibitors was created based on the pyrido[2,3-d]pyrimidin-7-one scaffold. The SAR exploration was conducted in a systematic, two-round approach. In the first round, the C4-position was kept constant with an (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline group, while the R¹ substituent at the N8-position was varied. nih.gov This identified the 1-acetylpiperidin-4-yl group as a favorable substituent. In the second round, this optimal N8-substituent was fixed, and a library of analogs with diverse functionalities at the C4-position was synthesized to further probe the SAR. nih.gov This systematic library-based approach led to the identification of compound 8u, which showed potent activity in both biochemical and cell-based assays. nih.gov

Table 2. SAR of Pyrido[2,3-d]pyrimidin-7-one Derivatives as SOS1 Inhibitors nih.gov
CompoundN8-Substituent (R¹)C4-SubstituentSOS1 IC₅₀ (nM)
8a1-methylpiperidin-4-yl(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline31.4
8c1-acetylpiperidin-4-yl(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline6.5
8ftetrahydro-2H-pyran-4-yl(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline17.0
8u1-acetylpiperidin-4-yl(R)-3-(1-aminoethyl)-5-chloroaniline5.8
8w1-acetylpiperidin-4-yl(R)-3-(1-aminoethyl)aniline39.1

These examples underscore the utility of combinatorial and library-based approaches in the medicinal chemistry of 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-ones. By systematically synthesizing and evaluating series of related compounds, researchers can efficiently decipher complex SAR, leading to the optimization of potency, selectivity, and other pharmacologically relevant properties. tandfonline.com

Mechanistic Investigations of Biological Activities of 4 Amino 7h,8h Pyrido 2,3 D Pyrimidin 7 One Derivatives

Kinase Inhibition Profiles and Mechanisms

Derivatives of 4-amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one have demonstrated significant inhibitory activity against several families of protein kinases, which are crucial regulators of cellular processes. The therapeutic potential of these compounds stems from their ability to selectively target and inhibit kinases implicated in diseases such as cancer.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6)

A prominent and well-studied activity of this compound derivatives is the inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6. researchgate.netnih.govusm.my These kinases are fundamental to the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of selective CDK4/6 inhibitors based on this scaffold has led to significant advancements in oncology. researchgate.net

The primary mechanism by which these derivatives inhibit CDKs is through competitive binding at the ATP-binding site of the kinase. nih.gov X-ray crystallographic studies of representative compounds bound to CDK2, a related kinase, have confirmed that these inhibitors occupy the same pocket as ATP. nih.gov This competitive inhibition prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle. The pyrido[2,3-d]pyrimidin-7-one core acts as a scaffold that mimics the adenine (B156593) ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. Further analysis of structure-activity relationships has identified that specific substitutions on this core are crucial for high-affinity binding and potent inhibition, with some analogs achieving IC50 values in the low nanomolar range against CDK4. nih.gov

Achieving selectivity for specific CDK isoforms, such as CDK4 and CDK6 over other CDKs, has been a significant focus of research. researchgate.net The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer excellent selectivity for CDK4 over other CDKs and various tyrosine kinases. researchgate.netnih.gov Further optimization, including the addition of a 2-aminopyridine (B139424) side chain at the C2-position, has led to inhibitors with exceptional selectivity for CDK4/6. researchgate.net This selectivity is attributed to the specific conformational and electrostatic properties of the CDK4/6 active site, which can accommodate the unique structural features of these inhibitors more favorably than the active sites of other CDK isoforms.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Mechanism of Action
8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one derivativesCDK44ATP-competitive inhibition
C-5 methyl substituted pyrido[2,3-d]pyrimidin-7-onesCDK4Highly potent and selectiveATP-competitive inhibition
Pyrido[2,3-d]pyrimidin-7-ones with 2-aminopyridine side chainCDK4/6Highly potent and selectiveATP-competitive inhibition

Tyrosine Kinase Inhibition (e.g., FGFR, IGF1R, ABL, PDGFr, Ephrin Receptors)

Beyond CDKs, the versatile this compound scaffold has been successfully adapted to target various tyrosine kinases, which are critical components of signaling pathways that control cell growth, proliferation, and differentiation. nih.govnih.gov

Derivatives of this scaffold have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Insulin-like Growth Factor 1 Receptor (IGF1R), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Platelet-Derived Growth Factor Receptors (PDGFr). nih.govresearchgate.net For instance, the derivative PD180970 was identified as a potent inhibitor of the Bcr-Abl tyrosine kinase, with an IC50 of 2.5 nM. nih.gov Another derivative, PD173074, has been characterized as a selective pan-FGFR inhibitor. nih.gov The development of dual inhibitors targeting both FGFR2 and IGF1R from this chemical class is also an active area of research. researchgate.net

A crucial aspect of developing kinase inhibitors is understanding their specificity and potential off-target effects. Kinome-wide selectivity profiling of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors has been undertaken to assess their activity against a broad panel of kinases. biorxiv.org For example, a threonine tyrosine kinase (TTK) inhibitor based on this scaffold was found to be significantly less potent against a panel of 402 wild-type kinases, demonstrating its high selectivity. nih.gov However, some derivatives designed as CDK4/6 inhibitors have shown activity against other kinases, which can sometimes be beneficial or lead to unwanted side effects. The substitution pattern on the pyrido[2,3-d]pyrimidin-7-one core is a key determinant of the selectivity profile. nih.gov For instance, modifications can be made to narrow the selectivity towards a specific kinase family and eliminate activity against others, such as the p21-activated kinases (PAKs). researchgate.net

Compound/DerivativeTarget Tyrosine Kinase(s)IC50 (nM)
PD180970Bcr-Abl2.5
PD173955Bcr-Abl2.5
Compound 52 (from review)PDGFRβ, EGFR, CDK4Potent inhibitor
PD173074FGFRsPotent and selective

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition and STING Pathway Modulation

More recently, derivatives of this compound have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is an enzyme that hydrolyzes the cyclic dinucleotide 2′3′-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2′3′-cGAMP), which is a key signaling molecule in the stimulator of interferon genes (STING) pathway. mdpi.comresearchgate.net The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.

By inhibiting ENPP1, these compounds prevent the degradation of 2′3′-cGAMP, leading to its accumulation and the subsequent activation of the STING pathway. nih.govresearchgate.net This activation promotes the production of type I interferons and other pro-inflammatory cytokines, thereby enhancing the anti-tumor immune response. nih.gov The pyrido[2,3-d]pyrimidin-7-one scaffold has been systematically optimized to yield ENPP1 inhibitors with significant potency. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the ENPP1 active site. nih.gov This novel mechanism of action positions these compounds as promising candidates for cancer immunotherapy. nih.gov

Compound/Derivative ClassTarget EnzymeEffect
Pyrido[2,3-d]pyrimidin-7-one derivativesENPP1Potent inhibition, leading to STING pathway activation
3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivativesENPP1Potent inhibition

Salt-Inducible Kinase (SIK) Inhibition and LKB1-AMPK Pathway Modulation

Salt-inducible kinases (SIK1, SIK2, and SIK3) are integral components of the LKB1-AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis and metabolism. nih.govresearchgate.netgoogle.com Dysregulation of SIK activity has been implicated in the pathology of various diseases, including cancer. nih.govresearchgate.net Derivatives of pyrido[2,3-d]pyrimidin-7-one have been identified as potent inhibitors of the SIK subfamily. nih.gov

Through a structure-based design approach, researchers have successfully optimized the selectivity of these compounds. For instance, by targeting the back-pocket and gatekeeper residues of the kinase domain, the selectivity of pyrido[2,3-d]pyrimidin-7-one-based inhibitors was shifted towards SIKs while eliminating activity against other kinase groups like p21-activated kinases (PAKs). nih.govresearchgate.net This led to the development of MR22, a pan-SIK inhibitor with excellent selectivity. nih.govresearchgate.net Mechanistic studies revealed that SIK inhibition by MR22 leads to centrosome dissociation and subsequent cell-cycle arrest in ovarian cancer cells, confirming that these phenotypic effects are directly linked to the inhibition of SIKs. nih.govresearchgate.net This makes compounds like MR22 valuable tools for elucidating the specific functions of SIK kinases in cellular processes. nih.gov

Polo-Like Kinase (PLK) Inhibition (e.g., Selective PLK2 Inhibition)

The Polo-like kinase (PLK) family, comprising five members (PLK1-5), plays a critical role in the regulation of the cell cycle, particularly during mitosis. nih.govnih.gov While PLK1's role in cancer is well-documented, PLK2 (also known as SNK) is also a key player, involved in centriole duplication and cellular survival pathways. nih.govnih.gov

A specific derivative, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (designated as 7ao), has emerged as a highly potent and specific inhibitor of PLK2. nih.govnih.gov When profiled against a large panel of kinases, compound 7ao demonstrated remarkable specificity for PLK2. nih.govnih.gov This 6-arylsulfonyl pyridopyrimidinone chemotype was shown to induce apoptosis in human tumor cell lines at nanomolar concentrations. nih.gov The discovery of a selective PLK2 inhibitor like 7ao is significant, as previously only pan-PLK inhibitors had been described, and it provides a valuable chemical probe to investigate the specific roles of PLK2 in cell cycle control and tumorigenesis. nih.gov

Other Kinase Targets (e.g., MEK, ERK, p38 MAPK, mTOR, DHFR)

The structural versatility of the pyrido[2,3-d]pyrimidin-7-one scaffold allows for its adaptation to target a wide array of other kinases and enzymes crucial in cell signaling and proliferation.

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. A derivative, 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487), has been identified as a highly selective and orally bioavailable inhibitor of p38α MAPK. This highlights the potential of this scaffold in developing treatments for inflammatory disorders and other conditions driven by p38 MAPK activity.

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. A pyrido[2,3-d]pyrimidin-7-one derivative, known as PF-04691502 (compound 68), was developed as a potent inhibitor of both phosphatidylinositol 3-kinase (PI3K) and mTOR. nih.gov This compound entered Phase II clinical trials for the treatment of endometrial cancer, demonstrating the clinical relevance of this chemical class. nih.gov

DHFR Inhibition: Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial therapies. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as DHFR inhibitors. nih.govresearchgate.net Their activity is often dependent on the nature and position of substituents on the molecule, which influence the interaction with the enzyme's active site. nih.gov For example, certain 2,4-diamino-6-substituted pyrido[2,3-d]pyrimidines have shown potent inhibition of DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii. epa.gov

Mechanisms of Antiviral Activity (e.g., HCV Replicon Inhibition)

Derivatives of this compound have also demonstrated significant potential as antiviral agents. A notable example is their activity against the Hepatitis C virus (HCV). Researchers have utilized combinatorial chemistry to create and screen a library of pyrido[2,3-d]pyrimidin-7(8H)-ones, leading to the identification of compounds with potent inhibitory activity against the HCV genotype 1b replicon. This approach allows for the systematic exploration of structure-activity relationships to optimize antiviral efficacy.

The broader antiviral potential of related scaffolds has also been explored. For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which are structurally similar, have been identified as promising inhibitors of flaviviruses such as Zika Virus (ZIKV) and Dengue Virus (DENV). mdpi.com These findings suggest that the core pyridopyrimidine and its bioisosteres can serve as a foundational structure for the development of novel antiviral agents targeting a range of viral pathogens. mdpi.com

Mechanisms of Antimicrobial Action (e.g., Antibacterial, Antifungal Targets)

The pyrido[2,3-d]pyrimidine framework is a recognized pharmacophore with a broad spectrum of antimicrobial activities. These compounds have been investigated as potential antibacterial and antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes.

For instance, as mentioned previously, some derivatives act as DHFR inhibitors, which is a validated target in bacteria and fungi. researchgate.net By blocking this enzyme, the compounds disrupt the folate synthesis pathway, thereby preventing the synthesis of DNA, RNA, and proteins, ultimately leading to microbial cell death. Furthermore, studies on the related pyrrolo[2,3-d]pyrimidine scaffold have yielded compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that these scaffolds can be transported into the bacterial cell, possibly mimicking natural purines, to exert their inhibitory effects.

Modulation of Cellular Signaling Pathways

B Cell Receptor (BCR) Signaling Pathway Interference

The B cell receptor (BCR) signaling pathway is fundamental for the development, survival, and proliferation of B lymphocytes. Aberrant BCR signaling is a hallmark of many B-cell malignancies, such as non-Hodgkin's lymphomas (NHLs). Consequently, the kinases within this pathway are attractive targets for therapeutic intervention.

A specific family of 4-amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones has been developed as inhibitors of BCR signaling. One prominent compound from this series, designated as compound 19, effectively inhibits the most upstream tyrosine kinases in the pathway, including Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Lyn kinase. nih.gov Inhibition of these kinases was confirmed by a significant reduction in their phosphorylation levels. nih.gov This mechanistic action translates into potent antiproliferative activity against a wide panel of NHL cell lines, with GI50 values in the low micromolar range. nih.gov

Interactive Data Table of Selected Pyrido[2,3-d]pyrimidin-7-one Derivatives and Their Targets

Compound Name/Designation Target Kinase(s)/Pathway Reported Activity/Effect
MR22 Salt-Inducible Kinases (SIK1, SIK2, SIK3) Pan-SIK inhibitor; induces cell-cycle arrest
7ao Polo-Like Kinase 2 (PLK2) Selective PLK2 inhibitor; induces apoptosis
R1487 p38α Mitogen-Activated Protein Kinase (p38α MAPK) Highly selective p38α inhibitor
PF-04691502 mTOR, PI3K Dual mTOR/PI3K inhibitor
Compound 19 B Cell Receptor (BCR) Kinases (Btk, Syk, Lyn) Inhibits phosphorylation and cell proliferation

Cell Cycle Regulation and Arrest Mechanisms

Derivatives of the this compound scaffold have been identified as potent modulators of the cell cycle, primarily through the inhibition of various protein kinases that are crucial for cell cycle progression. Research has demonstrated that these compounds can induce cell cycle arrest, particularly at the G1 phase, thereby preventing the proliferation of cancer cells.

One of the most prominent examples is Palbociclib, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative that functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are key regulators of the G1 to S phase transition. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), blocking cell cycle progression and inducing G1 arrest.

Further studies have revealed other kinase targets for this class of compounds. Certain novel bioactive pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Inhibition of PIM-1 by these derivatives leads to a significant arrest of the cell cycle in the G1 phase in breast cancer cell lines. Similarly, specific pyrido[2,3-d]pyrimidin-7(8H)-one-based compounds have been developed as selective inhibitors of Mammalian STE20-like (MST) kinases. Notably, selective inhibition of MST3/4 resulted in a G1 phase cell cycle arrest. This is distinct from the inhibition of the closely related MST1/2 kinases, which causes an accumulation of cells in the G2/M phase, indicating that different members of the same kinase family can be selectively targeted by these derivatives to elicit specific cell cycle outcomes.

Compound/Derivative ClassTarget KinaseCell LineObserved Effect
PalbociclibCDK4/CDK6Breast Cancer CellsG1 Phase Arrest
Novel Pyrido[2,3-d]pyrimidine DerivativePIM-1 KinaseMCF-7 (Breast Cancer)G1 Phase Arrest
MR24 and MR30MST3/MST4-G1 Phase Arrest
PF-06447475 (MST1/2 Inhibitor)MST1/MST2-G2/M Phase Arrest

Induction of Apoptosis in Cellular Models

In addition to halting cell cycle progression, derivatives of this compound are capable of inducing programmed cell death, or apoptosis, in cancer cells. This pro-apoptotic activity is often linked to the inhibition of the same kinases that regulate the cell cycle, highlighting a dual mechanism of anti-cancer action.

Research into novel pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors has provided significant evidence of this apoptotic induction. In studies using the MCF-7 human breast cancer cell line, a lead compound from this series demonstrated a potent ability to trigger apoptosis. The treatment of MCF-7 cells with this derivative resulted in a 58.29-fold increase in cell apoptosis compared to control cells. The total percentage of apoptotic cells (including early and late apoptosis) reached 36.14% in the treated group, a substantial increase from the 0.62% observed in the untreated control group. This mechanism is crucial for the therapeutic potential of these compounds, as inducing apoptosis is a key strategy in cancer treatment.

Compound/Derivative ClassTarget KinaseCell LineApoptotic Induction Finding
Novel Pyrido[2,3-d]pyrimidine DerivativePIM-1 KinaseMCF-7 (Breast Cancer)58.29-fold increase in apoptosis vs. control.

Investigation of Other Biological Activities (e.g., Anti-inflammatory Effects, CNS Activity)

The therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold extends beyond oncology, with studies identifying significant anti-inflammatory and central nervous system (CNS) activities.

Anti-inflammatory Effects The pyrido[2,3-d]pyrimidine ring system is a structural feature of compounds with notable anti-inflammatory properties. mdpi.com A key example is the derivative Dilmapimod, which was investigated for its potent anti-inflammatory action. The mechanism underlying this effect is the inhibition of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway plays a critical role in the inflammatory cascade by regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). By inhibiting p38 MAPK, Dilmapimod effectively suppresses the inflammatory response, making it a compound of interest for inflammation-related conditions. nih.gov

Central Nervous System (CNS) Activity The pyrido[2,3-d]pyrimidine scaffold has been associated with a spectrum of CNS activities, including CNS depressive and anticonvulsant effects. nih.gov More targeted research has explored the potential of these derivatives in the context of neurodegenerative diseases. Specifically, the protein kinase NUAK1 has been identified as a therapeutic target for conditions like tauopathies. researchgate.net Researchers have successfully developed potent and selective NUAK1 inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. researchgate.net This work highlights the potential for these compounds to be developed into treatments for neurodegenerative disorders by modulating specific kinase pathways within the central nervous system. researchgate.net

Advanced Methodologies in Pyrido 2,3 D Pyrimidin 7 One Research

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The precise three-dimensional structure and identity of pyrido[2,3-d]pyrimidin-7-one derivatives are confirmed through a suite of analytical techniques. Each method provides unique and complementary information, and together they offer a complete picture of the molecule's constitution.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold, both ¹H and ¹³C NMR are utilized to confirm the synthesized structure.

In a study of a related compound, 4-((3-morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, specific proton signals were identified. mdpi.com The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows characteristic chemical shifts for the protons on the heterocyclic rings and the substituent groups. For instance, protons on the amide nitrogen (N8-H) and the exocyclic amino group can be observed, alongside signals from the aromatic and aliphatic portions of the molecule. mdpi.com The amino protons of the core structure typically appear as a distinct singlet. semanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for a Pyrido[2,3-d]pyrimidin-7-one Derivative Data based on a structurally similar compound for illustrative purposes. mdpi.com

Proton Assignment Chemical Shift (δ) ppm Multiplicity
N8-H (Amide) ~9.96 Singlet
N-H (Phenylamino) ~8.73 Singlet
Aromatic-H (Phenyl) ~7.85-6.81 Multiplet
N-H (Exocyclic Amino Linker) ~6.67 Triplet

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom in the molecule, confirming the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons in the structure.

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For the parent compound, 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one, the expected molecular formula is C₇H₇N₅O. The monoisotopic mass can be precisely calculated and then compared with the experimental value obtained from HRMS to validate the chemical formula. The analysis of fragmentation patterns can further corroborate the proposed structure by showing the loss of specific functional groups.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. These include N-H stretching vibrations for the primary amino group (NH₂) and the secondary amide (N-H) in the pyridone ring, typically observed in the range of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the pyridone carbonyl group would be prominent, usually appearing around 1650-1690 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrimidine (B1678525) and pyridine (B92270) rings would be visible in the 1400-1600 cm⁻¹ region. For related pyrano[2,3-d] pyrimidine structures, the appearance of NH and NH₂ bands is a key indicator of their formation. nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3100 - 3500
Amide (N-H) Stretch 3100 - 3500
Carbonyl (C=O) Stretch 1650 - 1690

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared against the calculated theoretical percentages for the proposed molecular formula (C₇H₇N₅O) to verify its elemental makeup. A close correlation between the found and calculated values serves as strong evidence for the purity and identity of the synthesized compound.

In some cases, single-crystal X-ray crystallography may be used for unambiguous structural determination. This technique provides the precise spatial arrangement of atoms in the crystal lattice, offering definitive proof of the molecule's structure and stereochemistry. X-ray crystallographic analysis has been successfully used to determine the binding modes of related pyrido[2,3-d]pyrimidin-7-one inhibitors within the ATP binding site of kinases like Cdk2. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly integral to modern chemical research, enabling the study of molecular properties and interactions at a theoretical level. These approaches are used to rationalize experimental findings, predict biological activity, and guide the design of new molecules.

In silico (computer-based) techniques play a pivotal role in the discovery of new drug candidates based on the pyrido[2,3-d]pyrimidin-7-one scaffold. Virtual screening involves the computational testing of large libraries of molecules against a specific biological target, such as a protein kinase.

The process begins with the generation of a virtual library of compounds. This library can be created by computationally enumerating all possible chemical modifications at various positions on the this compound core. For example, different substituents can be computationally attached at the amino group or on the heterocyclic rings to create a diverse set of virtual derivatives.

Once the library is generated, molecular docking simulations are performed. These simulations predict the preferred orientation of a molecule when bound to a target protein and estimate the strength of the interaction (binding affinity). For related pyrazole-fused pyridopyrimidine compounds, in silico docking studies have been used to explore their binding interactions with various anticancer drug targets. researchgate.net Similarly, molecular dynamics simulations on related pyrrolo[2,3-d]pyrimidine derivatives have been used to investigate their binding modes and inhibitory mechanisms against specific kinases. mdpi.com This computational screening process allows researchers to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and biological testing, significantly accelerating the pace of drug discovery.

Molecular Docking and Ligand-Protein Interaction Analysis (including Back-Pocket and Gatekeeper Residue Interactions)

Molecular docking has been instrumental in understanding how derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold bind to the active sites of protein kinases. These studies reveal critical interactions that govern potency and selectivity. For instance, docking studies of pyrido[2,3-d]pyrimidin-7-one inhibitors targeting Receptor Interacting Protein Kinase-2 (RIPK2) have shown that optimal substitution of phenyl groups directed toward the region between the gatekeeper residue and the αC-helix is crucial for potent inhibition. nih.govresearchgate.net Molecular docking simulations suggest that specific modifications can lead to engagement with residues like Ser25 in the glycine-rich loop, which may enhance selectivity against other kinases such as ALK2. nih.govresearchgate.netnih.gov

Furthermore, a structure-based design approach focusing on the back-pocket and gatekeeper residues has been successfully used to narrow the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards Salt-Inducible Kinases (SIKs) while eliminating activity against p21-activated kinases (PAKs). biorxiv.org This strategy, guided by high-resolution crystal structures and computational analysis, demonstrates the power of targeting these specific kinase sub-domains to engineer highly selective inhibitors. biorxiv.org Similarly, in studies of Monopolar spindle 1 (Mps1) kinase, docking revealed that the pyrido[3,4-d]pyrimidine (B3350098) backbone (a related isomer) has a strong hydrophobic interaction with the hinge region and that substituents can be optimized to bind closer to the "gatekeeper" residue Met602, enhancing the ligand's affinity for the protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives to correlate their structural features with their anticancer activities. tandfonline.comnih.gov Both 2D and 3D QSAR approaches have been employed to develop predictive models for compounds targeting tyrosine kinases like PDGFr, FGFr, and c-Src. tandfonline.com These models use various theoretical molecular descriptors computed from the compounds' structures to predict biological activity. tandfonline.comnih.gov

In one study on 52 pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, predictive 2D- and 3D-QSAR models were successfully developed. japsonline.comjapsonline.com The models helped in understanding the key molecular properties affecting inhibitory activity. japsonline.comjapsonline.com 3D-QSAR models, which consider the influence of steric and electrostatic fields, are particularly useful for visualizing favorable and unfavorable regions for substitution, thereby guiding the design of new, more potent inhibitors. tandfonline.com

Molecular Dynamics Simulations

To gain a deeper understanding of the stability and dynamics of ligand-protein interactions, molecular dynamics (MD) simulations are employed. These simulations can validate the binding poses predicted by molecular docking and reveal the conformational changes that occur upon ligand binding. For example, MD simulations were used to confirm the binding modes of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives designed as dual VEGFR-2/HER-2 inhibitors. mdpi.com A 150 ns simulation was used to precisely estimate the stability of the protein-ligand complex, providing insights beyond static docking models. mdpi.com

In a study on a related pyrido[3,4-d]pyrimidine series targeting Mps1 kinase, MD simulations were used to validate docking results and analyze the stability of the complexes. mdpi.com The simulations showed that specific residues in the hinge region form stable hydrogen bonds and that a hydrophobic pocket enhances the stability of the ligand binding. mdpi.com Such simulations provide a dynamic view of the interactions and help explain the basis for inhibitor potency and selectivity. mdpi.comresearchgate.netmdpi.com

Prediction of Binding Affinity, Selectivity, and ADME Properties (limited to academic computational prediction)

Computational methods are frequently used in the early stages of drug discovery to predict the binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities. For pyrido[2,3-d]pyrimidin-7-one derivatives, in silico tools play a crucial role in prioritizing compounds for synthesis and experimental testing. Favorable in vitro ADME and pharmacokinetic properties have been predicted and later confirmed for certain RIPK2 inhibitors from this class. nih.govox.ac.uk

Docking scores are often used as an initial estimate of binding affinity. mdpi.com Furthermore, computational models can predict drug-like properties, helping to identify candidates with favorable characteristics. japsonline.comnih.gov For example, in the design of new Mps1 inhibitors, ADMET predictions were used alongside docking results to identify five new compounds with high potential before committing to synthesis. mdpi.com

Preclinical In Vitro Efficacy Assessment Methodologies

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., Antiproliferative Assays)

The anticancer potential of 4-amino-pyrido[2,3-d]pyrimidin-7-one derivatives is extensively evaluated using cell-based antiproliferative assays. These assays measure the ability of a compound to inhibit the growth of various human cancer cell lines.

For instance, a series of N-3-substituted 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives were evaluated against five types of tumor cells. nih.gov One optimized compound, 4a , showed improved antiproliferative potency on human colon cancer SW620 cells with an IC50 value of 6.9 μM. nih.gov Further studies on this compound revealed that it induced apoptosis in SW620 cells in a concentration-dependent manner, indicating its mechanism of action involves triggering programmed cell death. nih.gov Similarly, other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been screened against a panel of cell lines including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast), with the most active compounds selected for further investigation. nih.govtandfonline.com

CompoundCell LineAntiproliferative Activity (IC50)Reference
3k SW620 (Colon)12.5 µM nih.gov
4a SW620 (Colon)6.9 µM nih.gov
8a PC-3 (Prostate)0.21 µM nih.govtandfonline.com
8b PC-3 (Prostate)0.58 µM nih.govtandfonline.com
9a PC-3 (Prostate)0.77 µM nih.govtandfonline.com
4 MCF-7 (Breast)0.57 µM rsc.org
11 MCF-7 (Breast)1.31 µM rsc.org
4 HepG2 (Liver)1.13 µM rsc.org
11 HepG2 (Liver)0.99 µM rsc.org

This table presents a selection of antiproliferative data for various derivatives of the core scaffold.

Enzyme Inhibition Assays and Kinase Profiling

To determine the direct effect of these compounds on their intended molecular targets, enzyme inhibition assays are crucial. These assays quantify the concentration of the inhibitor required to reduce the activity of a specific enzyme, typically a protein kinase, by 50% (IC50).

Derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold have been identified as potent inhibitors of several kinases. For example, compound UH15-15 was found to be a potent inhibitor of RIPK2 kinase with an IC50 of 8 nM. nih.govnih.gov In another study, a representative compound, 5o , was developed as a selective Threonine Tyrosine Kinase (TTK) inhibitor, potently inhibiting its kinase activity with an IC50 value of 23 nM and exhibiting a strong binding affinity with a Kd of 0.15 nM. nih.gov

Kinase profiling against a broad panel of kinases is often performed to assess the selectivity of the inhibitors. Compound 5o , for instance, was found to be significantly less potent against a panel of 402 wild-type kinases, highlighting its selectivity for TTK. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it can minimize off-target effects. Similarly, derivatives have been optimized to achieve excellent selectivity for Cyclin-Dependent Kinase 4 (Cdk4) over other Cdks and tyrosine kinases. researchgate.net

CompoundTarget KinaseEnzyme Inhibition (IC50)Reference
UH15-15 RIPK28 ± 4 nM nih.gov
5o TTK23 nM nih.gov
8a EGFRWT0.099 µM nih.govtandfonline.com
8a EGFRT790M0.123 µM nih.govtandfonline.com
4 PIM-111.4 nM rsc.org
10 PIM-117.2 nM rsc.org

This table showcases the potent and often selective enzyme inhibition activities of various derivatives.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) serves as a critical initial step in identifying novel bioactive compounds from large chemical libraries. For derivatives of this compound, HTS campaigns are designed to rapidly assess the inhibitory activity of thousands of compounds against specific biological targets. These campaigns often utilize biochemical assays, such as kinase activity assays, to find initial "hits."

For instance, in the discovery of inhibitors for targets like Threonine Tyrosine Kinase (TTK), a key protein in cell cycle regulation, HTS would be employed to screen a library of diverse compounds, including pyrido[2,3-d]pyrimidin-7-ones, for their ability to inhibit TTK's enzymatic activity. nih.gov Compounds showing significant inhibition are selected for further characterization. Similarly, the identification of pyrido[2,3-d]pyrimidin-7-one derivatives as inhibitors of the B-cell receptor (BCR) signaling pathway kinases (Btk, Syk, and Lyn) would originate from screening efforts against these specific enzymes. nih.gov

A notable example is the discovery of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. nih.gov Inhibition of ENPP1 is a therapeutic strategy in cancer immunotherapy to enhance the STING pathway. nih.gov The discovery process for such inhibitors involves screening compound libraries to identify structures that effectively block ENPP1's hydrolysis of its substrate. nih.gov The most promising hits from these screens then undergo further optimization.

Table 1: Representative Targets for Pyrido[2,3-d]pyrimidin-7-one Derivatives Identified Through Screening
Target ClassSpecific Target ExamplesTherapeutic AreaReference
Protein KinasesTTK, Btk, Syk, Lyn, EGFRL858R/T790MOncology nih.govnih.govnih.gov
PhosphodiesterasesENPP1Immuno-oncology nih.gov

Preclinical In Vivo Efficacy Studies in Disease Models (e.g., Syngeneic Cancer Models)

Following successful in vitro characterization, lead compounds are advanced into preclinical in vivo studies to evaluate their efficacy in disease models. Syngeneic tumor models, which involve implanting mouse cancer cell lines into mice of the same inbred strain, are particularly valuable for assessing immunotherapies because they utilize a fully competent immune system. crownbio.comtaconic.com

A significant finding in this area involves a pyrido[2,3-d]pyrimidin-7-one derivative, compound 31 , which was identified as a potent ENPP1 inhibitor. nih.gov This compound demonstrated in vivo efficacy in a syngeneic 4T1 mouse model of triple-negative breast cancer. nih.gov The use of a syngeneic model is critical in this context, as the therapeutic mechanism of ENPP1 inhibition relies on stimulating an anti-tumor immune response via the STING pathway. nih.gov

Beyond syngeneic models, other in vivo cancer models are also employed. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the direct anti-proliferative effects of a compound on human cancers. For example, a pyrido[2,3-d]pyrimidin-7-one derivative, compound 5o , was evaluated in a HCT-116 human colon cancer xenograft model in nude mice. nih.gov When used in combination with paclitaxel (B517696), this compound showed promising tumor growth inhibition. nih.gov

Table 2: Examples of Preclinical In Vivo Studies with Pyrido[2,3-d]pyrimidin-7-one Derivatives
Compound SeriesDisease Model TypeSpecific ModelKey FindingReference
ENPP1 Inhibitors (e.g., Compound 31)Syngeneic4T1 Triple-Negative Breast CancerDemonstrated in vivo efficacy nih.gov
TTK Inhibitors (e.g., Compound 5o)XenograftHCT-116 Colon CancerPromising efficacy in combination therapy nih.gov

Structural Biology Techniques for Ligand-Target Complexes (e.g., X-ray Crystallography)

Structural biology techniques are essential for understanding how a ligand interacts with its biological target at an atomic level. While X-ray crystallography is a primary method for determining the three-dimensional structure of ligand-target complexes, computational modeling and docking studies also play a crucial role, especially when crystallographic data is not available.

For the 4-aminopyrido[2,3-d]pyrimidine scaffold, computational approaches have been used to elucidate the binding modes within the active sites of target kinases. In a study of derivatives targeting BCR-related kinases, computational blind docking was performed to understand how a lead compound, 19 , interacts with Btk, Syk, and Lyn kinases. nih.gov The modeling showed that the compound likely establishes interactions similar to those of known co-crystallized inhibitors within the kinase pockets. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and guides the rational design of more potent and selective inhibitors. Such molecular docking simulations help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's affinity and selectivity, thereby facilitating further chemical optimization.

Emerging Therapeutic Applications and Future Research Directions

Development of Next-Generation 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one-Based Therapeutics

The development of next-generation therapeutics based on the this compound core is an active area of research. A notable example is Palbociclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor approved for the treatment of certain types of breast cancer. researchgate.netnih.gov The success of Palbociclib has spurred further investigation into derivatives with improved efficacy and broader applications. nih.gov

Researchers are exploring modifications of the pyridopyrimidine core to target a variety of kinases and other enzymes implicated in disease. nuph.edu.ua For instance, derivatives of this scaffold have been investigated as potent inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways often dysregulated in cancer. nih.govnuph.edu.ua Additionally, recent studies have identified pyrido[2,3-d]pyrimidin-7-one derivatives as highly potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in cancer immunotherapy. nih.gov Inhibition of ENPP1 can stimulate the STING pathway, leading to an antitumor immune response. nih.gov

Furthermore, this scaffold has shown promise in the development of antiviral agents, with some derivatives demonstrating inhibitory activity against viruses of the Flaviviridae family, such as the hepatitis C virus. google.com The ongoing research in this area focuses on creating compounds with enhanced antiviral potency and a favorable resistance profile.

A summary of some developmental compounds based on the pyrido[2,3-d]pyrimidin-7-one scaffold is presented in the table below.

CompoundTarget(s)Therapeutic Area
PalbociclibCDK4/6Breast Cancer
PD-173955Abl/Src KinaseLeukemia, Neuromuscular Disorders
TAK-733MEKMelanoma, Non-hematological Malignancies
VistusertibmTORCancer
Dilmapimodp38 MAPKRheumatoid Arthritis, Inflammation

Strategies for Optimizing Potency, Selectivity, and Biological Performance

For instance, the introduction of different functional groups and aromatic substituents can significantly impact the inhibitory activity and selectivity of these compounds as kinase inhibitors. nuph.edu.ua A scaffold-optimization approach has been successfully employed to improve the potency and kinase selectivity of NUAK1 inhibitors derived from the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. researchgate.net This involved investigating changes to the ring fused to the amino-pyrimidine core and exploring alternatives to existing functional groups to enhance interactions within the target's binding site. researchgate.net

Furthermore, expanding the diversity of substituents at the C-4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system has been shown to be a viable strategy for achieving biological activity against previously untargeted kinases, such as ZAP-70. mdpi.com This has been accomplished through the use of cross-coupling reactions to introduce a wide range of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents. mdpi.com The optimization of drug metabolism and pharmacokinetic (DMPK) properties is another critical aspect, with studies focusing on improving oral bioavailability and metabolic stability to ensure the therapeutic potential of these compounds is realized in vivo. nih.gov

Combination Therapies and Polypharmacology Approaches in Disease Management

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. Pyrido[2,3-d]pyrimidine-based inhibitors are being explored in combination with other anticancer agents to enhance efficacy and overcome drug resistance. For example, a combination of a Threonine Tyrosine Kinase (TTK) inhibitor based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with paclitaxel (B517696) has shown promising in vivo efficacy in a human colon cancer xenograft model. researchgate.net

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is also gaining traction. The pyrido[2,3-d]pyrimidine (B1209978) scaffold is well-suited for this approach due to its ability to be decorated with various functional groups, allowing for the modulation of its activity against a range of biological targets. rsc.org This can lead to the development of single agents with broader therapeutic effects or the ability to address multiple pathological pathways simultaneously. For instance, some derivatives have shown dual inhibitory action against VEGFR-2 and HER-2, both of which are important targets in cancer therapy. mdpi.com

Exploration of Novel Biological Targets and Disease Indications

While kinase inhibition remains a primary focus for therapeutics based on the this compound scaffold, researchers are actively exploring novel biological targets and expanding the potential disease indications for these compounds.

Recent research has identified pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as inhibitors of salt-inducible kinases (SIKs), which are involved in cellular homeostasis and have been implicated in tumorigenesis. scienft.com Structure-based design strategies are being employed to enhance the selectivity of these inhibitors for the SIK subfamily, thereby minimizing off-target effects. scienft.com Another emerging target is the PIM-1 kinase, with novel pyrido[2,3-d]pyrimidine derivatives showing potent inhibitory activity and inducing apoptosis in breast cancer cells. rsc.org

Beyond oncology, the therapeutic potential of these compounds is being investigated in other areas. As mentioned, their ability to inhibit ENPP1 opens up new avenues in cancer immunotherapy. nih.gov Furthermore, the discovery of their activity against viruses of the Flaviviridae family suggests potential applications in the treatment of infectious diseases. google.com The exploration of this chemical space is likely to uncover additional biological targets and lead to the development of treatments for a wider range of diseases.

Methodological Advancements and Interdisciplinary Research in Pyrido[2,3-d]pyrimidin-7-one Chemistry

Advances in synthetic organic chemistry are crucial for the continued development of novel pyrido[2,3-d]pyrimidin-7-one derivatives. Researchers are continuously developing more efficient and versatile synthetic routes to access a wider range of structurally diverse compounds. nuph.edu.ua This includes the development of one-pot, multi-component reactions and the use of novel catalysts to improve reaction yields and reduce the number of synthetic steps. nuph.edu.uarsc.org The use of microwave-assisted synthesis has also been explored to accelerate the synthesis of these compounds. nuph.edu.ua

Interdisciplinary research, combining synthetic chemistry with computational modeling, structural biology, and pharmacology, is playing an increasingly important role in the design and optimization of these therapeutic agents. Molecular docking and molecular dynamics simulations are being used to understand the binding modes of these compounds with their target proteins, providing valuable insights for the rational design of more potent and selective inhibitors. mdpi.com This integrated approach facilitates a more rapid and targeted drug discovery process, accelerating the translation of promising compounds from the laboratory to the clinic.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 4-amino-substituted pyrido[2,3-d]pyrimidin-7-ones, and how can purity be ensured? A: The compound is typically synthesized via cyclization of 5-acetyl-6-amino-4-methylsulfanylpyrimidine precursors under acidic or basic conditions. For example, formylation in 85% formic acid/Ac₂O facilitates cyclization to the pyridopyrimidine core . Purification involves recrystallization from ethanol-DMF mixtures, with HPLC (≥98% purity) used to confirm purity . To minimize side reactions, stoichiometric control of reagents like KF/Al₂O₃ or solid-phase synthesis methods are recommended .

Advanced Synthetic Challenges

Q: How can researchers resolve contradictions in reported yields for nucleophilic substitution reactions at the 4-position? A: Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). For instance, substituting 4-chloro derivatives with amines in isopropanol/HCl (reflux, 12–48 h) yields 27–94% depending on steric/electronic effects of the amine . Advanced optimization involves kinetic studies using in situ NMR or LC-MS to monitor intermediate stability .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure of 4-amino-pyrido[2,3-d]pyrimidin-7-one derivatives? A: Key methods include:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ to identify aromatic protons (δ 8.2–8.3 ppm for H-2) and amine NH signals (δ 9.3–11.7 ppm) .
  • HRMS : Validate molecular ions (e.g., [M+H]+ m/z 211.0978 for N-phenyl derivatives) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for complex analogs .

Substituent Effects on Reactivity

Q: How do substituents at the 4- and 5-positions influence the compound’s reactivity and biological activity? A: Chlorine at the 4-position enhances electrophilicity for nucleophilic substitutions, while ethyl groups at the 5-position improve lipophilicity and kinase binding . For example, 4-chloro-5-ethyl analogs show higher selectivity for tyrosine kinases compared to methyl or cyclopropyl derivatives . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on binding affinities .

Biological Activity Assessment

Q: What methodological controls are essential when evaluating antimicrobial or anticancer activity of this compound? A: Include:

  • Positive controls : Standard drugs (e.g., doxorubicin for cytotoxicity assays).
  • Solvent controls : DMSO concentrations ≤0.1% to avoid false positives.
  • Dose-response curves : IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
  • Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to confirm target specificity .

Data Reproducibility

Q: How can researchers address variability in solubility and stability data reported across studies? A: Standardize experimental conditions:

  • Solubility : Use shake-flask method with buffered solutions (pH 7.4) and HPLC quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring of degradation products .
  • Documentation : Report lot numbers and supplier protocols, as purity varies between vendors (e.g., Sigma-Aldrich vs. Biopharmacule) .

Advanced Functionalization Strategies

Q: What strategies enable regioselective functionalization of the pyrido[2,3-d]pyrimidin-7-one scaffold? A: Key approaches:

  • Microwave-assisted synthesis : Reduces reaction time (2–4 h vs. 12–48 h) for aminations .
  • Protecting groups : Use Boc or Fmoc to temporarily block reactive amines during multi-step syntheses .
  • Cross-coupling reactions : Suzuki-Miyaura couplings at the 2- or 6-positions with aryl boronic acids (Pd(PPh₃)₄ catalyst) .

Contradictions in Mechanistic Studies

Q: How to reconcile conflicting reports on the compound’s mechanism of action in kinase inhibition? A: Discrepancies may arise from assay conditions (e.g., ATP concentrations). Resolve by:

  • Biochemical vs. cellular assays : Compare IC₅₀ values in purified kinase assays vs. cell-based phospho-kinase arrays .
  • Molecular dynamics simulations : Model ATP-binding pocket interactions to identify key residues (e.g., hinge region hydrogen bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.